Desisobutyl-n-pentyl Bortezomib

Impurity Profiling Analytical Reference Standards Mass Spectrometry

Desisobutyl-n-pentyl Bortezomib (DnpB) is the definitive n-pentyl (hexylboronic acid) analog of Bortezomib, bearing a linear C5 side chain that distinguishes it from both the parent isobutyl drug and the common Desisobutyl-n-butyl isomer (CAS 1104011-35-9). This structural difference produces a quantifiable +14 Da mass offset (m/z 399.2) and a relative retention time (RRT ≥ 1.3) versus Bortezomib API, making DnpB irreplaceable for unambiguous peak identification, system suitability testing, and forced degradation studies under ICH Q1A(R2). Procure this certified reference standard to ensure chromatographic resolution (Rs ≥ 2.0), validate method specificity per ICH Q2(R1), and support ANDA impurity profiling at the 0.1–0.5% specification level.

Molecular Formula C₂₀H₂₇BN₄O₄
Molecular Weight 398.26
Cat. No. B1153146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesisobutyl-n-pentyl Bortezomib
Synonyms((R)-1-((S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanamido)hexyl)boronic Acid
Molecular FormulaC₂₀H₂₇BN₄O₄
Molecular Weight398.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desisobutyl-n-pentyl Bortezomib – A Critical Bortezomib Impurity & Structural Analog Reference Standard for Proteasome Inhibitor Research


Desisobutyl-n-pentyl Bortezomib (DnpB; (R)-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)hexylboronic acid) is a synthetic structural analog of the first-in-class proteasome inhibitor Bortezomib (Velcade®), distinguished by the replacement of the C-terminal isobutyl group with an n-pentyl (hexylboronic acid) moiety [REFS-1, REFS-2]. With a molecular formula of C₂₀H₂₇BN₄O₄ and a molecular weight of 398.26 g/mol, it is one carbon unit heavier than the parent drug Bortezomib (C₁₉H₂₅BN₄O₄, MW 384.24). Primarily utilized as a certified reference standard for impurity profiling, analytical method validation (AMV), and quality control (QC) during Bortezomib Active Pharmaceutical Ingredient (API) manufacturing, DnpB provides a well-characterized comparator that aids in the development, validation, and transfer of stability-indicating HPLC and LC-MS methods required for Abbreviated New Drug Applications (ANDAs) [REFS-3, REFS-4].

Why Generic or In-Class Proteasome Inhibitor Substitution for Desisobutyl-n-pentyl Bortezomib Compromises Analytical Integrity


Attempting to replace Desisobutyl-n-pentyl Bortezomib with the parent drug Bortezomib, the more common Desisobutyl-n-butyl Bortezomib isomer, or even the (1R,2R)-Bortezomib diastereomer in analytical workflows will lead to inaccurate method specificity, incorrect system suitability criteria, and failed chromatographic resolution. Bortezomib impurity profiles are strictly regulated by the ICH and pharmacopoeial guidelines; each structure-related impurity exhibits unique retention behavior, ionization efficiency, and spectral signature . Desisobutyl-n-pentyl Bortezomib possesses an n-pentyl side chain that differs in chain length and branching from both the isobutyl group of Bortezomib and the n-butyl group of the common Desisobutyl-n-butyl Bortezomib impurity (CAS 1104011-35-9) . These structural differences directly translate into quantifiable shifts in chromatographic retention times and mass fragmentation patterns, making the compound irreplaceable for unambiguous peak identification, method validation, and forced degradation studies where co-elution must be ruled out. Utilizing an incorrect reference standard risks missing co-eluting impurities, misidentifying degradation products, and ultimately failing a regulatory audit [REFS-1, REFS-3].

Quantitative Differentiation Evidence for Desisobutyl-n-pentyl Bortezomib vs. Closest Structural Comparators


Molecular Weight and Formula Differentiation Confirming Structural Non-Equivalence with Bortezomib and Its n-Butyl Impurity

The target compound Desisobutyl-n-pentyl Bortezomib possesses a molecular formula of C₂₀H₂₇BN₄O₄ and a molecular weight of 398.26 g/mol, confirmed by multiple suppliers including Toronto Research Chemicals (TRC) and Santa Cruz Biotechnology (SCBT) [REFS-1, REFS-2]. In contrast, the parent drug Bortezomib has the formula C₁₉H₂₅BN₄O₄ (MW 384.24 g/mol) . The closely related Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9) is an isomer of Bortezomib and thus shares its molecular formula C₁₉H₂₅BN₄O₄ and MW 384.24, but differs from DnpB by lacking the extra methylene unit . This one-carbon extension (14.02 Da mass difference) in DnpB provides a definitive mass spectrometric differentiation that is critical for unambiguous identification in LC-MS impurity profiling methods.

Impurity Profiling Analytical Reference Standards Mass Spectrometry

Structural Side-Chain Topology Differentiation vs. Bortezomib: Linear n-Pentyl vs. Branched Isobutyl

Bortezomib's pharmacophore relies on a branched isobutyl group at the C-terminal boronic acid position. The target compound replaces this branched 3-methylbutyl group with a linear n-pentyl (hexylboronic acid) chain, extending the hydrophobic alkyl moiety and altering its steric profile . While Bortezomib exhibits a Ki of 0.6 nM against the 20S proteasome β5 subunit, class-level SAR data indicate that increasing the linear alkyl chain length beyond the optimal branched isobutyl group generally leads to a measurable reduction in proteasome inhibitory potency . The n-butyl analog (Desisobutyl-n-butyl Bortezomib) retains the same carbon count as the isobutyl group but presents a linear topology, serving as an intermediate comparator . The possession of the n-pentyl chain makes DnpB a valuable negative control in activity assays precisely because its structural deviation reduces target engagement relative to the parent drug.

Structure-Activity Relationships Proteasome Inhibition Drug Design

Chromatographic Selectivity (α) Differentiation from Bortezomib for HPLC Method Specificity Validation

Regulatory guidelines (ICH Q3A/Q3B) mandate that all process-related and degradation impurities in Bortezomib API be resolved with a chromatographic resolution (Rs) ≥ 2.0. Desisobutyl-n-pentyl Bortezomib, due to its longer alkyl chain, exhibits measurably higher hydrophobicity (estimated ΔlogP ≈ +0.5 to +0.7) compared to Bortezomib (clogP ~1.5) and the n-butyl analog (clogP ~1.8) . Under common reversed-phase HPLC conditions (C18 column, acetonitrile/0.1% TFA water gradient), this translates into a retention time shift that provides a distinct separation window. Vendors such as Veeprho confirm that the Bortezomib N-Pentyl Impurity is separable from the API and other related substances using standard pharmacopoeial HPLC conditions, with distinct NMR and LC-MS confirmation of its identity . The documentation of this retention time difference serves as a critical system suitability parameter, proving the method's capability to distinguish impurities with similar but non-identical structures.

HPLC Method Validation System Suitability Impurity Resolution

Orthogonal Purity & Characterization Documentation Enabling Regulatory-Grade Analytical Method Validation

DnpB is supplied by Toronto Research Chemicals (TRC) and Santa Cruz Biotechnology as a characterized reference standard, typically with HPLC purity specification ≥95–98% and structure confirmed by ¹H/¹³C NMR and HRMS [REFS-1, REFS-2]. In contrast, general laboratory-grade Bortezomib (CAS 179324-69-7) or in-house prepared impurity stocks often lack the comprehensive Certificate of Analysis (CoA) including chromatographic purity, water content, residual solvent analysis, and trace metal data required for regulatory submissions . TRC's D290120 product is manufactured under ISO 9001-certified quality systems, providing the documentation chain (CoA, MSDS, structure elucidation report) that directly supports ANDA filing requirements. The availability of a certified reference standard with a defined expiration date and storage conditions (2-8°C, under inert atmosphere) reduces the risk of using degraded or mischaracterized material, a concern when relying on generic Bortezomib stock that may contain multiple unknown impurities .

Quality Control ANDAs Reference Standard Qualification

Priority Application Scenarios for Desisobutyl-n-pentyl Bortezomib Based on Verified Comparative Evidence


ANDA Filing Support: HPLC Method Validation & Specificity Demonstration for Bortezomib API

Regulatory ANDA submissions require comprehensive impurity profiling. Utilize DnpB as a certified reference standard to spike into Bortezomib API at the 0.1–0.5% specification level and demonstrate chromatographic resolution (Rs ≥ 2.0) and peak purity. Its unique retention time (RRT ≥ 1.3) and 14 Da mass offset relative to the API provide orthogonal proof of method specificity, directly supporting ICH Q2(R1) validation parameters [REFS-1, REFS-2].

Forced Degradation & Stability-Indicating Method Development

Subject Bortezomib drug substance to oxidative, thermal, and photolytic stress conditions per ICH Q1A(R2). Include DnpB as a reference marker to confirm that potential n-pentyl-related degradation products or synthetic by-products do not co-elute with the parent drug or known impurities. Its distinct m/z 398→ fragment ions in LC-MS/MS facilitate unambiguous identification in stressed sample chromatograms .

Proteasome Inhibition Assay Negative Control & SAR Probe

Given the established class-level SAR indicating that linear alkyl extensions beyond the optimal branched isobutyl group reduce 20S proteasome inhibition potency, DnpB can be employed as a structurally matched negative control in biochemical and cellular proteasome activity assays (e.g., fluorogenic substrate cleavage, Cell-Based Proteasome-Glo™). This allows researchers to benchmark the potency of novel proteasome inhibitors against a compound that occupies the binding site but shows attenuated activity .

LC-MS/MS Multiple Reaction Monitoring (MRM) Method Setup for Impurity Quantitation in Biological Matrices

Develop a sensitive LC-MS/MS MRM method for the simultaneous quantification of Bortezomib and its n-pentyl impurity in plasma or tissue homogenates during pharmacokinetic or tissue distribution studies. The +14 Da precursor ion mass difference (m/z 385.2→ for Bortezomib vs. m/z 399.2→ for DnpB) ensures zero cross-talk between MRM channels, enabling accurate determination of potential in vivo metabolic interconversion or carry-through of the impurity .

Quote Request

Request a Quote for Desisobutyl-n-pentyl Bortezomib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.